1-Methylpiperidin-4-amine hydrochloride
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Overview
Description
1-Methylpiperidin-4-amine hydrochloride is a derivative of piperidine, a nitrogen-containing heterocycle. It is of interest in various chemical and pharmaceutical research areas due to its potential as a building block in organic synthesis and drug discovery.
Synthesis Analysis
1-Methylpiperidin-4-amine hydrochloride can be synthesized through various methods, including the improvement of preparation from 4-hydroxypiperidine by protection, acylation, and deprotection steps, yielding high overall efficiency and purity suitable for large-scale production (Snyder et al., 1998); (Chen et al., 2019).
Molecular Structure Analysis
The molecular structure of 1-Methylpiperidin-4-amine hydrochloride has been elucidated using NMR spectroscopy and X-ray crystallography. These studies reveal detailed information on the conformation of the piperidine ring and the spatial arrangement of substituents, which are critical for understanding its reactivity and interactions in chemical systems (Ribet et al., 2005).
Chemical Reactions and Properties
1-Methylpiperidin-4-amine hydrochloride participates in a variety of chemical reactions, including Buchwald-Hartwig amination, which allows for the efficient introduction of heteroaryl groups, expanding its utility in the synthesis of complex organic molecules (Zhang et al., 2017).
Physical Properties Analysis
The physical properties of 1-Methylpiperidin-4-amine hydrochloride, such as solubility, melting point, and thermal stability, are crucial for its handling and application in various research and industrial processes. These properties are often characterized using techniques like differential scanning calorimetry (DSC) and thermal gravimetric analysis (TGA) (Ribet et al., 2005).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are essential for understanding the role of 1-Methylpiperidin-4-amine hydrochloride in synthesis and its potential as a precursor in the development of new compounds. Detailed studies on its reactivity patterns and interaction mechanisms provide insight into its application in complex chemical transformations (Zhang et al., 2017).
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Synthesis Analysis
The synthesis of 1-Methylpiperidin-4-amine hydrochloride involves an improved preparation from 4-hydroxypiperidine through a multi-step process. This process includes the protection of the amine group, acylation with propionyl chloride, and subsequent deprotection. The method achieves high efficiency and purity, making it suitable for large-scale production. The final product is obtained with high yield, demonstrating the practical applicability of this synthetic route for industrial production without the need for organolithium reagents or column chromatography processes, which are typically undesirable due to their complexity and environmental impact (Snyder et al., 1998); (Chen et al., 2019).
Molecular Structure Analysis
The molecular structure of 1-Methylpiperidin-4-amine hydrochloride has been extensively studied using nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. These studies provide detailed insights into the conformation of the piperidine ring and the spatial arrangement of substituents, which are crucial for understanding the compound's chemical reactivity and interactions. Such structural analysis is essential for the application of 1-Methylpiperidin-4-amine hydrochloride in synthesis and drug development (Ribet et al., 2005).
Chemical Reactions and Properties
1-Methylpiperidin-4-amine hydrochloride is versatile in chemical reactions, notably in the Buchwald-Hartwig amination, facilitating the introduction of heteroaryl groups. This expands its utility in synthesizing complex organic molecules, making it a valuable building block in organic chemistry and pharmaceutical research. Understanding its reactivity and interaction with various reagents under different conditions allows chemists to develop novel compounds and materials with desired properties (Zhang et al., 2017).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and thermal stability of 1-Methylpiperidin-4-amine hydrochloride, are characterized using differential scanning calorimetry (DSC) and thermal gravimetric analysis (TGA). These properties are crucial for the compound's handling, storage, and application in various research and industrial processes. Such analyses contribute to a deeper understanding of how 1-Methylpiperidin-4-amine hydrochloride behaves under different environmental conditions and its suitability for various applications (Ribet et al., 2005).
Chemical Properties Analysis
The chemical properties of 1-Methylpiperidin-4-amine hydrochloride, including its stability, reactivity, and interaction with other molecules, are pivotal in its application in synthesis and potential as a precursor for developing new chemical entities. Detailed studies on its chemical behavior provide valuable insights into its applications in complex chemical transformations, facilitating the discovery of novel synthetic pathways and the development of new drugs and materials (Zhang et al., 2017).
Scientific Research Applications
Catalytic Applications and Polymer Chemistry
1-Methylpiperidin-4-amine hydrochloride is a compound with potential use in various scientific research applications, particularly in catalysis and polymer chemistry. For instance, the hydroaminomethylation (HAM) of oleochemicals is a process where amines are grafted onto alkyl chains of vegetable oils, leading to the production of bio-based HAM products. These products are of interest due to their potential as monomers in polymer chemistry and as bio-based surface-active agents. This process exemplifies the use of amines in creating valuable functionalized compounds with industrial potential, highlighting the importance of 1-methylpiperidin-4-amine hydrochloride and similar compounds in catalytic applications and the development of new materials (Vanbésien, Nôtre, Monflier, & Hapiot, 2018).
Environmental and Health Impact Studies
The degradation of nitrogen-containing compounds, including various amines, is crucial for environmental sustainability and health. Advanced oxidation processes (AOPs) have been researched extensively for their effectiveness in mineralizing nitrogen-containing compounds to reduce their environmental impact. Such studies are essential for developing technologies to address the degradation of recalcitrant compounds, including those related to 1-methylpiperidin-4-amine hydrochloride, thereby ensuring the safety of water supplies and mitigating potential health risks (Bhat & Gogate, 2021).
Safety And Hazards
Future Directions
Piperidones, including 1-Methylpiperidin-4-amine hydrochloride, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Therefore, considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives .
properties
IUPAC Name |
1-methylpiperidin-4-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.ClH/c1-8-4-2-6(7)3-5-8;/h6H,2-5,7H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMYKAREPXBRHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylpiperidin-4-amine hydrochloride | |
CAS RN |
1193-03-9 |
Source
|
Record name | 4-Piperidinamine, 1-methyl-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1193-03-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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